molecular formula C21H18N4O2 B14102663 N,3-dimethyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

N,3-dimethyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B14102663
M. Wt: 358.4 g/mol
InChI Key: ZKMBTBIWHLPWRS-UHFFFAOYSA-N
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Description

N,3-dimethyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are critical to achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

N,3-dimethyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N,3-dimethyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

  • 1,3-dimethyl-4,5-diphenyl-5-imidazoline-2-thione
  • 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole

Uniqueness

N,3-dimethyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific substituents and the combination of the pyrazole and pyridine rings

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N,3-dimethyl-4-oxo-N,1-diphenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C21H18N4O2/c1-14-18-19(26)17(21(27)24(2)15-9-5-3-6-10-15)13-22-20(18)25(23-14)16-11-7-4-8-12-16/h3-13H,1-2H3,(H,22,26)

InChI Key

ZKMBTBIWHLPWRS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N(C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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